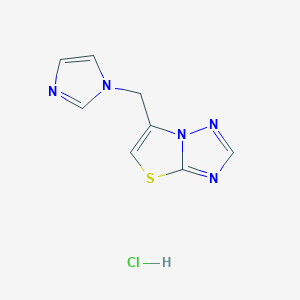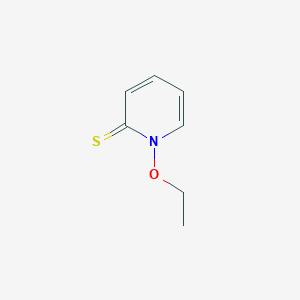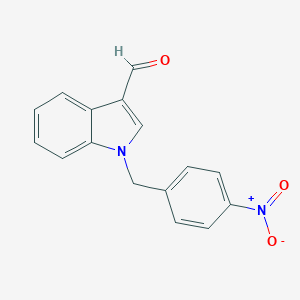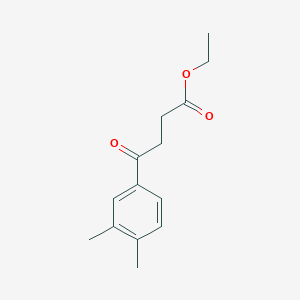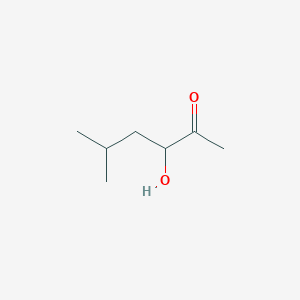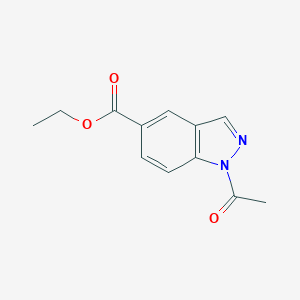![molecular formula C19H18F2N2O B067413 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole CAS No. 182069-10-9](/img/structure/B67413.png)
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole, also known as BFMPI, is a novel compound that has attracted significant attention from researchers due to its potential applications in various fields.
作用机制
The exact mechanism of action of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole is not fully understood. However, studies have suggested that it works by inhibiting the activity of enzymes involved in various cellular processes, such as DNA synthesis and cell division. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cellular processes. In addition, 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has also been found to have low toxicity, making it safe for use in lab experiments. However, one limitation of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole is its poor solubility in aqueous solutions, which may affect its efficacy in some experiments.
未来方向
There are several future directions for the research on 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole. One area of interest is the development of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole-based cancer therapies. Researchers are exploring the use of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole in combination with other anticancer drugs to improve their efficacy. Another area of interest is the development of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole-based antifungal and antibacterial agents. Researchers are also investigating the potential use of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole and its potential applications in various fields.
In conclusion, 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole is a novel compound that has attracted significant attention from researchers due to its potential applications in various fields. The synthesis method of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been optimized to ensure high yield and purity of the compound. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been extensively studied for its potential applications in cancer therapy, antifungal and antibacterial agents, and treatment of inflammatory diseases. The exact mechanism of action of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole is not fully understood, but studies have suggested that it works by inhibiting the activity of enzymes involved in various cellular processes. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has several advantages for lab experiments, including its stability and low toxicity, but its poor solubility in aqueous solutions may affect its efficacy in some experiments. There are several future directions for the research on 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole, including the development of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole-based cancer therapies, antifungal and antibacterial agents, and treatment of inflammatory diseases.
合成方法
The synthesis of 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole involves a series of chemical reactions. The starting material is 4-fluorobenzyl alcohol, which is reacted with 3-bromopropylamine to form 3-(4-fluorobenzylamino)propyl alcohol. This intermediate is then reacted with 1H-imidazole-4-carboxaldehyde to form the final product, 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole. The synthesis method has been optimized to ensure high yield and purity of the compound.
科学研究应用
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been extensively studied for its potential applications in various fields. It has been shown to have anticancer, antifungal, and antibacterial properties. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. 5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole has also been found to have antibacterial activity against Gram-positive and Gram-negative bacteria.
属性
CAS 编号 |
182069-10-9 |
|---|---|
产品名称 |
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole |
分子式 |
C19H18F2N2O |
分子量 |
328.4 g/mol |
IUPAC 名称 |
5-[3-[bis(4-fluorophenyl)methoxy]propyl]-1H-imidazole |
InChI |
InChI=1S/C19H18F2N2O/c20-16-7-3-14(4-8-16)19(15-5-9-17(21)10-6-15)24-11-1-2-18-12-22-13-23-18/h3-10,12-13,19H,1-2,11H2,(H,22,23) |
InChI 键 |
SNICMGDUOVKOPQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCC3=CN=CN3)F |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCCC3=CN=CN3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



